molecular formula C10H13ClO4S B13866070 [(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Cat. No.: B13866070
M. Wt: 264.73 g/mol
InChI Key: MXMGFUNWQUEXIL-LHLIQPBNSA-N
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Description

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride is a complex organic compound with a unique bicyclic structure. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride typically involves the reaction of [(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid+SOCl2[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride+SO2+HCl\text{[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} [(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid+SOCl2​→[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to [(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The bicyclic structure can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Reduced and Oxidized Derivatives: Formed by reduction and oxidation reactions, respectively.

Scientific Research Applications

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of [(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The bicyclic structure also contributes to the compound’s reactivity by providing steric and electronic effects that influence the reaction pathways.

Comparison with Similar Compounds

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a highly reactive sulfonyl chloride group with a stable bicyclic structure, making it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C10H13ClO4S

Molecular Weight

264.73 g/mol

IUPAC Name

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3/t6-,10-/m1/s1

InChI Key

MXMGFUNWQUEXIL-LHLIQPBNSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)Cl)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C

Origin of Product

United States

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